molecular formula C14H11N3O B3186830 4-(4-Aminophenyl)phthalazin-1(2H)-one CAS No. 131741-53-2

4-(4-Aminophenyl)phthalazin-1(2H)-one

Cat. No.: B3186830
CAS No.: 131741-53-2
M. Wt: 237.26 g/mol
InChI Key: FDVBXYYRRHGGSA-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives It is characterized by the presence of an aminophenyl group attached to the phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)phthalazin-1(2H)-one typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazinone. This intermediate is then reacted with 4-nitroaniline under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phthalazinone derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Aminophenyl)phthalazin-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)phthalazin-1(2H)-one: Similar structure but with a nitro group instead of an amino group.

    4-Phenylphthalazin-1(2H)-one: Lacks the amino group, making it less reactive in certain chemical reactions.

    4-(4-Hydroxyphenyl)phthalazin-1(2H)-one: Contains a hydroxy group, which can participate in different types of reactions compared to the amino group.

Uniqueness

4-(4-Aminophenyl)phthalazin-1(2H)-one is unique due to the presence of the amino group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-aminophenyl)-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVBXYYRRHGGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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